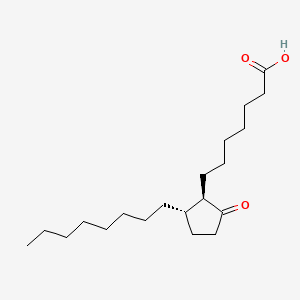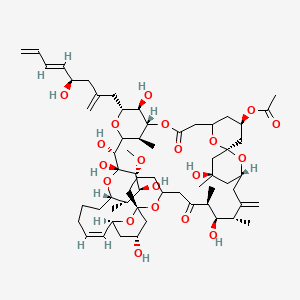
Euphorbia factor Ti2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-deoxyphorbol 12-acetate 13-(2Z,4E,6E)-deca-2,4,6-trienoate is a phorbol ester that consists of 4-deoxyphorbol bearing O-acetyl and O-[13-(2Z,4E,6E)-deca-2,4,6-trienoyl] substituents at position 12 and 13 respectively.
Scientific Research Applications
Anticancer Potential
- Euphorbia factor L2, a compound related to Euphorbia factor Ti2, demonstrates significant cytotoxicity against lung carcinoma A549 cells. It induces apoptosis through the mitochondrial pathway, as evidenced by an increase in reactive oxygen species (ROS) generation, loss of mitochondrial electrochemical potential, and activation of caspase-9 and caspase-3 (Lin et al., 2016).
Inhibition of Cell Growth and Migration in Cancer
- Euphorbia factor L2 has also been shown to inhibit TGF-β-induced cell growth and migration in hepatocellular carcinoma. This effect is achieved through the modulation of the AKT/STAT3 signaling pathway, highlighting its potential as a therapeutic agent for liver cancer (Fan et al., 2019).
Potential in Bio-Based Lubricant Applications
- Research on Euphorbia lathyris oil, another derivative from the Euphorbia plant, suggests potential use in bio-based lubricants. Incorporating TiO2 nanoparticles enhances the lubricity of the oil, indicating a novel application of Euphorbia derivatives in industrial contexts (Singh et al., 2021).
Pharmacological Effects on Human Colon Adenocarcinoma Cells
- A study analyzing the transcriptome and miRNA profiles of human colon adenocarcinoma Caco-2 cells in response to Euphorbia factors suggests that these factors induce structural changes in genes, potentially elucidating the mechanisms of their toxicity in intestinal cells (Zou et al., 2022).
Potential in Anti-Inflammatory Drugs
- Derivatives of Euphorbia factor L3 have shown promising anti-inflammatory activities, with low cytotoxicity. This suggests the potential for developing novel anti-inflammatory drugs based on Euphorbia factor derivatives (Wang et al., 2019).
Interaction with P-glycoprotein
- Euphorbia factor L10, another derivative from Euphorbia species, interacts with P-glycoprotein, a multidrug transporter in cancer cells. This interaction suggests potential use in overcoming chemotherapy resistance in cancer treatment (Appendino et al., 2003).
Properties
CAS No. |
64180-96-7 |
|---|---|
Molecular Formula |
C32H42O7 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
[(1R,2R,6S,10S,11R,13S,14R,15R)-14-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4E,6E)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C32H42O7/c1-7-8-9-10-11-12-13-14-26(35)39-32-28(30(32,5)6)25-17-22(18-33)16-23-24(15-19(2)27(23)36)31(25,37)20(3)29(32)38-21(4)34/h9-15,17,20,23-25,28-29,33,37H,7-8,16,18H2,1-6H3/b10-9+,12-11+,14-13-/t20-,23+,24-,25+,28-,29-,31+,32-/m1/s1 |
InChI Key |
HZIPPZZEKIZPCY-PYANXVGJSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C=C\C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@H]4[C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)CO |
SMILES |
CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


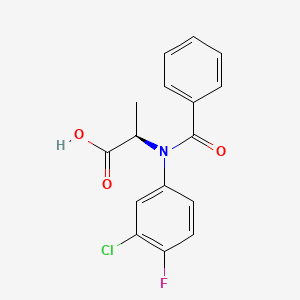
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)

![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)

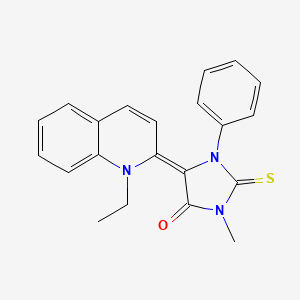
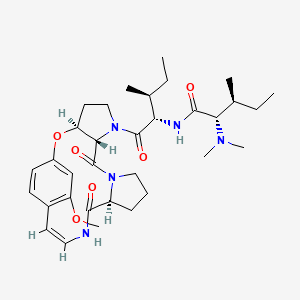

![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)
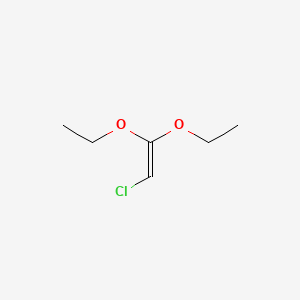
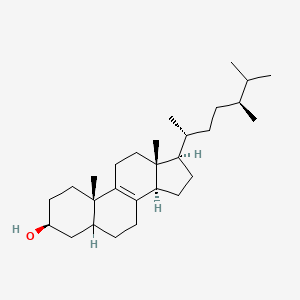
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
